5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid
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Overview
Description
5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a triazole ring attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Attachment to the Benzoic Acid Core: The triazole ring is then attached to the benzoic acid core through a substitution reaction.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through methylation and methoxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
5-Methoxy-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methyl group.
4-Methyl-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methoxy group.
2-(Triazol-2-yl)benzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(14-12-3-4-13-14)8(11(15)16)6-10(7)17-2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
WSRWQEKYAKAYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)N2N=CC=N2 |
Origin of Product |
United States |
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